3-Bromo-2,5-difluorobenzaldehyde

Übersicht

Beschreibung

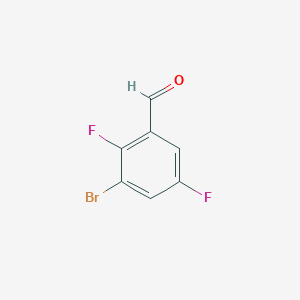

3-Bromo-2,5-difluorobenzaldehyde is an organic compound with the molecular formula C7H3BrF2O. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3, 2, and 5 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is used primarily in research and development settings, particularly in the synthesis of various organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Bromo-2,5-difluorobenzaldehyde can be synthesized through a multi-step process. One common method involves the bromination and fluorination of benzaldehyde derivatives. For example, starting with 2,5-difluorobenzaldehyde, bromination can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form Schiff bases, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Condensation Reactions: Primary amines in the presence of a mild acid catalyst (e.g., acetic acid) are typical reagents.

Major Products:

Nucleophilic Substitution: Products include substituted benzaldehydes with various functional groups replacing the bromine atom.

Condensation Reactions: Schiff bases and other condensation products are formed, which can be further utilized in the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2,5-difluorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to create biologically active molecules that are studied for their potential therapeutic effects.

Medicine: Research into new drug candidates often involves the use of this compound as a building block for more complex molecules.

Wirkmechanismus

The mechanism of action of 3-Bromo-2,5-difluorobenzaldehyde depends on its specific application

Aldehyde Group: Can form covalent bonds with nucleophiles, leading to the formation of Schiff bases or other adducts.

Halogen Atoms: The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-2,6-difluorobenzaldehyde: Similar structure but with fluorine atoms at different positions.

4-Bromo-2,5-difluorobenzaldehyde: Bromine atom at a different position on the benzene ring.

2,5-Difluorobenzaldehyde: Lacks the bromine atom, affecting its reactivity and applications.

Uniqueness: 3-Bromo-2,5-difluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specialized organic compounds .

Biologische Aktivität

3-Bromo-2,5-difluorobenzaldehyde is an aromatic aldehyde characterized by the presence of a bromine atom and two fluorine atoms on a benzene ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

- Molecular Formula : C₇H₃BrF₂O

- Molecular Weight : 221 g/mol

- Structure : The unique arrangement of halogen substituents contributes to its reactivity and biological interactions.

Synthesis Methods

This compound can be synthesized through various methods:

-

From 4-amino-3-bromo-2,5-difluorobenzaldehyde :

- Treatment with an acid catalyst (e.g., acetic acid) under controlled conditions.

-

Using Lithium Diisopropylamide (LDA) :

- Deprotonation followed by reactions to introduce the aldehyde group.

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to interact with various biological macromolecules such as proteins and nucleic acids. This interaction can lead to the formation of adducts that may influence enzymatic activities or metabolic pathways.

Research Findings

Research on the biological activity of this compound is still emerging. However, preliminary studies indicate potential interactions with enzyme systems. For instance:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. Here’s a summary:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Bromo-2,6-difluorobenzaldehyde | Different fluorine positioning | Potentially lower activity |

| 3-Bromo-4-fluorobenzaldehyde | Similar halogenated structure | Enhanced receptor modulation |

| This compound | Unique reactivity due to specific substituents | Emerging evidence of enzyme interaction |

Case Studies

- Anticancer Research : A study indicated that halogenated benzaldehydes could enhance the efficacy of chemotherapeutic agents when used in combination therapies. While specific data on this compound is lacking, its structural properties suggest potential as a therapeutic agent .

- Enzyme Interaction : Investigations into nonpolar nucleoside mimics have demonstrated that similar compounds can serve as active substrates for human thymidine kinases, indicating that this compound might exhibit similar enzyme interactions due to its electrophilic nature .

Eigenschaften

IUPAC Name |

3-bromo-2,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCPYZKOMHPTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.